Aldicarb oxime sulfoxide
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Overview
Description
Aldicarb oxime sulfoxide is a derivative of aldicarb, a well-known carbamate pesticide. It is primarily used as an insecticide, nematicide, and acaricide. This compound is known for its potent acetylcholinesterase inhibition properties, making it effective in controlling a wide variety of pests .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aldicarb oxime sulfoxide is synthesized through the oxidation of aldicarb. The process involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction typically takes place in an organic solvent like methanol or ethanol at a temperature range of 0-25°C .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of oxidizing agents to a solution of aldicarb in an organic solvent. The reaction mixture is then purified through crystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Aldicarb oxime sulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound to aldicarb sulfone.
Reduction: Reduction reactions can revert this compound back to aldicarb.
Substitution: Nucleophilic substitution reactions can replace the oxime group with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; temperature range of 0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; temperature range of 0-25°C.
Substitution: Nucleophiles such as amines, thiols; temperature range of 0-50°C.
Major Products:
Oxidation: Aldicarb sulfone.
Reduction: Aldicarb.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Aldicarb oxime sulfoxide has several scientific research applications, including:
Chemistry: Used as a model compound to study oxidation and reduction reactions.
Biology: Investigated for its effects on acetylcholinesterase activity in various organisms.
Medicine: Explored for potential therapeutic applications in treating diseases related to acetylcholinesterase dysfunction.
Industry: Utilized in the development of new pesticides and insecticides
Mechanism of Action
Aldicarb oxime sulfoxide exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine in synaptic clefts, leading to overstimulation of cholinergic pathways. This results in paralysis and death of the target pests .
Comparison with Similar Compounds
Aldicarb: The parent compound, also an acetylcholinesterase inhibitor.
Aldicarb sulfone: A further oxidized derivative of aldicarb oxime sulfoxide.
Carbofuran: Another carbamate pesticide with similar acetylcholinesterase inhibition properties
Uniqueness: this compound is unique due to its specific oxidation state, which provides distinct chemical reactivity and biological activity compared to its parent compound and other derivatives. Its ability to undergo further oxidation or reduction makes it a versatile compound for various chemical and biological studies .
Properties
CAS No. |
7635-32-7 |
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Molecular Formula |
C5H11NO2S |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
(NE)-N-(2-methyl-2-methylsulfinylpropylidene)hydroxylamine |
InChI |
InChI=1S/C5H11NO2S/c1-5(2,4-6-7)9(3)8/h4,7H,1-3H3/b6-4+ |
InChI Key |
MREKWRXNZRZCQH-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)(/C=N/O)S(=O)C |
Canonical SMILES |
CC(C)(C=NO)S(=O)C |
Origin of Product |
United States |
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